An In-depth Technical Guide to Ethyl 1-piperidinecarboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to Ethyl 1-piperidinecarboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of Ethyl 1-piperidinecarboxylate, a pivotal heterocyclic building block in synthetic and medicinal chemistry. We will delve into its fundamental chemical and physical properties, spectroscopic signatures, and established synthetic protocols. Furthermore, this document will illuminate its reactivity and strategic application as a scaffold in the development of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Profile
Ethyl 1-piperidinecarboxylate (CAS No: 5325-94-0) is a derivative of piperidine where the secondary amine is protected as an ethyl carbamate.[1][2] This structural feature, the N-ethoxycarbonyl group, is critical as it deactivates the otherwise reactive piperidine nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions on the ring. This deactivation also modulates the compound's polarity and solubility.[3] The piperidine ring itself exists predominantly in a stable chair conformation, which influences the steric accessibility of its substituent positions.
The molecule's IUPAC name is ethyl piperidine-1-carboxylate.[1] It is also known by synonyms such as N-Carbethoxypiperidine and 1-Ethoxycarbonyl-piperidine.[1][2]
Key Physicochemical Data
A summary of the core physicochemical properties of Ethyl 1-piperidinecarboxylate is presented below for quick reference. These parameters are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| CAS Number | 5325-94-0 | [1][2] |
| Boiling Point | 218.3°C at 760 mmHg | [4] |
| Density | 1.018 g/mL | [4] |
| Flash Point | 85.9°C | [4] |
| Refractive Index (n20/D) | ~1.459 | [5] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Spectroscopic Characterization: The Signature of a Scaffold
Confirming the identity and purity of Ethyl 1-piperidinecarboxylate is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly informative. The ethyl group will present as a characteristic triplet at approximately 1.25 ppm (for the -CH₃) and a quartet at around 4.1 ppm (for the -OCH₂-). The protons on the piperidine ring will appear as complex, overlapping multiplets typically in the range of 1.5-1.7 ppm and 3.4-3.6 ppm, reflecting the different chemical environments of the axial and equatorial protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon.[6] Key expected shifts include the carbonyl carbon of the carbamate at ~155 ppm, the -OCH₂- carbon at ~60 ppm, the piperidine carbons adjacent to the nitrogen at ~44 ppm, and the remaining ring carbons between 20-26 ppm. The methyl carbon of the ethyl group will appear upfield at ~14 ppm.[6]
-
IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the carbamate group, typically observed around 1690-1710 cm⁻¹. The C-N and C-O single bond stretches will also be present in the fingerprint region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the compound.[7] Fragmentation patterns can provide further structural confirmation.
Synthesis and Purification: A Validated Protocol
Ethyl 1-piperidinecarboxylate is not a naturally occurring compound and must be chemically synthesized. It serves as a crucial intermediate, often prepared from more readily available piperidine derivatives.[8] One common and reliable method involves the protection of the piperidine nitrogen with ethyl chloroformate.
Experimental Protocol: Synthesis via N-Acylation
This protocol describes a standard laboratory procedure for the synthesis of Ethyl 1-piperidinecarboxylate from piperidine and ethyl chloroformate. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
Piperidine
-
Ethyl chloroformate
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or an aqueous base like Sodium Hydroxide (NaOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve piperidine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Causality: Using a non-protic solvent like DCM prevents it from reacting with the highly electrophilic ethyl chloroformate. Cooling to 0°C is critical to control the highly exothermic nature of the acylation reaction, minimizing the formation of side products.
-
-
Base Addition: Add triethylamine (TEA, 1.1 equivalents) to the piperidine solution.
-
Causality: TEA acts as a base to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting piperidine, which would render it unreactive, and drives the reaction to completion.
-
-
Acylating Agent Addition: Add ethyl chloroformate (1.05 equivalents) dropwise to the cooled, stirring solution via the addition funnel over 30 minutes.
-
Causality: Slow, dropwise addition is essential to maintain temperature control and prevent a runaway reaction. A slight excess of the acylating agent ensures full conversion of the starting material.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial in-process control to verify the consumption of the starting material (piperidine) and the formation of the product.
-
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Causality: The water quench stops the reaction. The HCl wash removes the excess triethylamine (as its hydrochloride salt). The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Removing all traces of water is vital to prevent product hydrolysis during storage or subsequent reactions. Rotary evaporation efficiently removes the volatile DCM solvent to yield the crude product.
-
-
Purification (if necessary): The resulting crude oil is often of high purity. If required, purify further by vacuum distillation to obtain the final product as a clear liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 1-piperidinecarboxylate.
Reactivity and Strategic Role in Drug Development
The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs targeting cancer, CNS disorders, and infectious diseases.[3] Its prevalence is due to its ability to enhance metabolic stability, improve pharmacokinetic properties (ADME), and modulate solubility and receptor binding.[3]
Ethyl 1-piperidinecarboxylate and its derivatives are central to accessing this chemical space. They are versatile building blocks for several key reasons:
-
Scaffold for Derivatization: The protected nitrogen allows for selective functionalization of the piperidine ring itself, for example, through lithiation and subsequent reaction with electrophiles.
-
Precursor to Other Intermediates: The ethyl carbamate can be readily cleaved under acidic or basic conditions to reveal the secondary amine, which can then participate in further reactions like reductive amination or amide coupling.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and antipsychotics.[9] For instance, derivatives are used in the synthesis of GPR119 agonists and Survival Motor Neuron (SMN) protein modulators.[9]
Logical Role as a Synthetic Intermediate
Caption: Role of Ethyl 1-piperidinecarboxylate as a versatile scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Ethyl 1-piperidinecarboxylate is essential for safety.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]
-
Avoid all personal contact.[10] After handling, wash hands thoroughly with soap and water.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Spill Management: In case of a spill, contain and absorb it with an inert material like sand or vermiculite.[10] Place the material in a suitable, labeled container for disposal in accordance with local regulations.[10]
Conclusion
Ethyl 1-piperidinecarboxylate is more than a simple chemical reagent; it is a foundational tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic signatures, and straightforward synthesis make it a reliable component in complex synthetic campaigns. The strategic protection of the piperidine nitrogen endows it with the stability and selective reactivity required to build diverse molecular architectures, solidifying its role as a privileged and indispensable scaffold in the ongoing quest for novel and effective therapeutics.
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